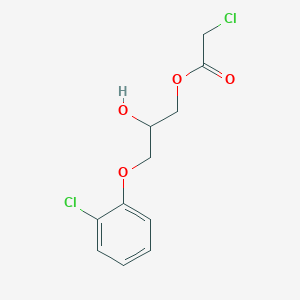
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a benzopyran ring system with hydroxyl and acetoxy functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and phloroglucinol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the benzopyran ring system.
Acetylation: Finally, the hydroxyl groups on the benzopyran ring are acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Industrial methods may also incorporate advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Pinocembrin: 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one.
Formononetin: 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.
Uniqueness
4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate is unique due to its specific acetoxy functional group, which imparts distinct chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other applications.
特性
| 97980-73-9 | |
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC名 |
[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)23-12-4-2-10(3-5-12)13-8-22-15-7-11(19)6-14(20)16(15)17(13)21/h2-8,19-20H,1H3 |
InChIキー |
ISCJQBYOKKNEDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








